

Application Notes and Protocols: ^1H NMR Spectrum Analysis of Dimethyl Isophthalate

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Compound of Interest

Compound Name: **Isophthalate**

Cat. No.: **B1238265**

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Introduction

Dimethyl **isophthalate** is a diester of isophthalic acid and methanol. It is a common chemical intermediate in the production of certain polymers and plasticizers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (^1H) NMR, is a powerful analytical technique for the structural elucidation and purity assessment of such organic compounds. This document provides a detailed analysis of the ^1H NMR spectrum of dimethyl **isophthalate**, along with a comprehensive protocol for sample preparation, data acquisition, and processing.

^1H NMR Spectral Data of Dimethyl Isophthalate

The ^1H NMR spectrum of dimethyl **isophthalate** in deuterated chloroform (CDCl_3) exhibits distinct signals corresponding to the aromatic and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ^1H NMR Spectral Data for Dimethyl **Isophthalate** in CDCl_3

Signal Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
H-2	8.68	t	~1.6	1H
H-4, H-6	8.22	dd	7.8, 1.5	2H
H-5	7.51	t	7.8	1H
-OCH ₃	3.94	s	-	6H

Note on H-2 Multiplicity: The signal for the H-2 proton at 8.68 ppm is a finely split multiplet. Due to the small coupling constants, it appears as a triplet, arising from coupling to the two meta-protons (H-4 and H-6) with a J value of approximately 1.6 Hz.

Structural Assignment and Signal Interpretation

The structure of dimethyl **isophthalate** and the assignment of its proton signals are illustrated below.

Figure 1. Structure of dimethyl **isophthalate** with proton assignments.

- OCH₃ (Methyl Protons): The two methyl groups are chemically equivalent and do not have any adjacent protons to couple with, resulting in a sharp singlet at approximately 3.94 ppm. The integration of this signal corresponds to six protons.
- H-5: This proton is coupled to the two adjacent protons (H-4 and H-6), which are chemically equivalent. This results in a triplet with a coupling constant of about 7.8 Hz. The chemical shift is around 7.51 ppm.
- H-4, H-6: These two protons are chemically equivalent. They are coupled to the adjacent H-5 proton (ortho-coupling, $J \approx 7.8$ Hz) and the meta H-2 proton (meta-coupling, $J \approx 1.5$ Hz). This results in a doublet of doublets at approximately 8.22 ppm.
- H-2: This proton is the most deshielded due to the anisotropic effect of the two neighboring carbonyl groups. It is coupled to the two meta protons (H-4 and H-6) with a small coupling constant ($J \approx 1.6$ Hz), resulting in a triplet at around 8.68 ppm.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible ^1H NMR spectra.

Sample Preparation

- Weighing: Accurately weigh 10-20 mg of dimethyl **isophthalate** into a clean, dry vial.
- Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial. Ensure the CDCl_3 contains a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the solid.
- Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.
- Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following parameters are recommended for acquiring a standard ^1H NMR spectrum of dimethyl **isophthalate** on a 400 MHz NMR spectrometer.

Table 2: Recommended NMR Acquisition Parameters

Parameter	Value
Spectrometer Frequency	400 MHz
Nucleus	^1H
Solvent	CDCl_3
Temperature	298 K (25 °C)
Pulse Program	zg30 or equivalent
Number of Scans (NS)	16
Relaxation Delay (D1)	5.0 s
Acquisition Time (AQ)	4.0 s
Spectral Width (SW)	20 ppm (-5 to 15 ppm)
Receiver Gain (RG)	Adjust to optimize signal without clipping

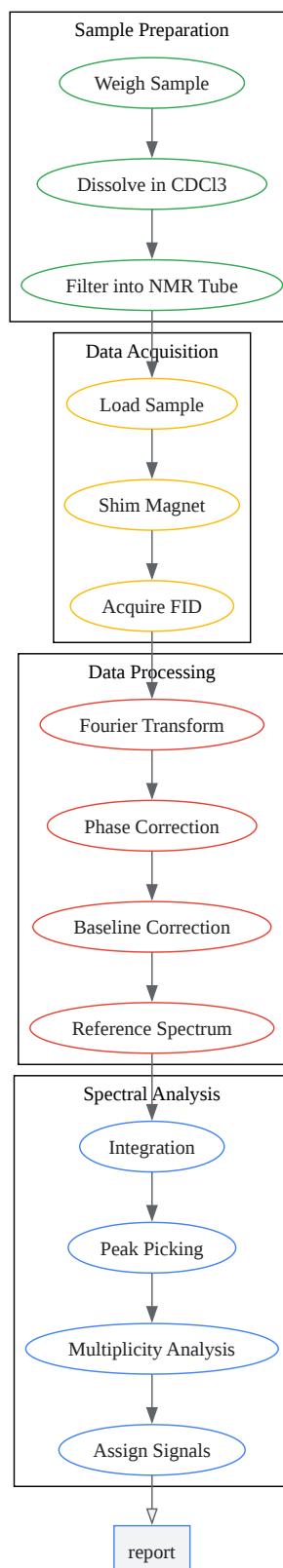
Data Processing and Analysis

- Fourier Transform (FT): Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the pure absorption mode.
- Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
- Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl_3 can be used as a secondary reference (δ 7.26 ppm).
- Integration: Integrate all the signals to determine the relative ratios of the different types of protons.
- Peak Picking: Identify and label the chemical shifts of all peaks.

- Multiplicity and J-coupling Analysis: Analyze the splitting patterns of the multiplets to determine the coupling constants.

Workflow Diagrams

The following diagrams illustrate the logical flow of the ^1H NMR analysis of dimethyl isophthalate.



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Figure 2. Experimental workflow for ^1H NMR analysis.



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Figure 3. Logical workflow for data analysis and reporting.

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